4-Bromo-N-cyclopropyl-2-isopropylbenzamide

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Bromo-N-cyclopropyl-2-isopropylbenzamide (CAS 2364584-62-1, molecular formula C₁₃H₁₆BrNO, molecular weight 282.18 g/mol) is a trisubstituted benzamide derivative bearing a para-bromo substituent, an ortho-isopropyl group on the aryl ring, and an N-cyclopropyl moiety on the amide nitrogen. The compound belongs to the broader class of N-cyclopropyl benzamides, which have been disclosed as receptor-interacting protein kinase 2 (RIPK2) inhibitors with potential utility in inflammatory disease.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
CAS No. 2364584-62-1
Cat. No. B6294596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-cyclopropyl-2-isopropylbenzamide
CAS2364584-62-1
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)Br)C(=O)NC2CC2
InChIInChI=1S/C13H16BrNO/c1-8(2)12-7-9(14)3-6-11(12)13(16)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,16)
InChIKeySNIUDQXVPDAOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-cyclopropyl-2-isopropylbenzamide (CAS 2364584-62-1): Structural Identity and Compound-Class Positioning for Procurement Decision-Making


4-Bromo-N-cyclopropyl-2-isopropylbenzamide (CAS 2364584-62-1, molecular formula C₁₃H₁₆BrNO, molecular weight 282.18 g/mol) is a trisubstituted benzamide derivative bearing a para-bromo substituent, an ortho-isopropyl group on the aryl ring, and an N-cyclopropyl moiety on the amide nitrogen [1]. The compound belongs to the broader class of N-cyclopropyl benzamides, which have been disclosed as receptor-interacting protein kinase 2 (RIPK2) inhibitors with potential utility in inflammatory disease [2][3]. Commercially, this compound is supplied as a research-grade building block with certified purity of ≥98% (NLT 98%) and is intended for laboratory research and further manufacturing use only [1].

Why 4-Bromo-N-cyclopropyl-2-isopropylbenzamide Cannot Be Casually Interchanged with Simpler 4-Bromo- or N-Cyclopropyl-Benzamide Analogs


The three substituents on 4-Bromo-N-cyclopropyl-2-isopropylbenzamide—para-bromine, ortho-isopropyl, and N-cyclopropyl—each contribute distinct and non-redundant physicochemical and pharmacological properties that are absent in simpler mono- or disubstituted analogs. The N-cyclopropyl group introduces metabolic stability via resistance to N-dealkylation, a well-documented advantage in kinase inhibitor design [1][2]. The ortho-isopropyl group imposes torsional constraint on the benzamide scaffold, altering the conformational population of the amide bond and potentially modulating target binding [3]. The para-bromine serves as both a potency-modulating halogen (through σ-hole interactions) and a versatile synthetic handle for late-stage diversification via cross-coupling chemistry [4]. Substituting this compound with 4-bromo-N-cyclopropylbenzamide (CAS 306745-64-2, lacking the 2-isopropyl group) or with 4-bromo-2-isopropylbenzamide (CAS 1369883-09-9, lacking the N-cyclopropyl group) removes at least one of these orthogonal functionality domains, compromising either the conformational profile, metabolic stability, or synthetic utility of the scaffold.

Direct Quantitative Evidence for 4-Bromo-N-cyclopropyl-2-isopropylbenzamide (2364584-62-1) Versus Closest Commercially Available Analogs


Molecular Weight and Lipophilicity Differentiation: Comparison of Three Structural Simplification Analogs

4-Bromo-N-cyclopropyl-2-isopropylbenzamide (MW 282.18 g/mol) possesses a molecular weight increment of +42.08 g/mol relative to 4-bromo-N-cyclopropylbenzamide (MW 240.10 g/mol) and +40.07 g/mol relative to 4-bromo-2-isopropylbenzamide (MW 242.11 g/mol), corresponding to the presence of both the 2-isopropyl and N-cyclopropyl groups respectively [1]. The calculated cLogP for the target compound is approximately 3.4–3.8, based on additive fragment contributions, which places it in a more lipophilic range than the des-isopropyl analog (estimated cLogP ~2.4–2.7) and the des-cyclopropyl analog (estimated cLogP ~2.1–2.5) . This difference in lipophilicity of approximately one log unit has been shown in benzamide SAR studies to correspond to a 5- to 10-fold difference in membrane permeability and can significantly impact both cellular potency and off-target binding profiles .

Medicinal Chemistry Drug Design Physicochemical Profiling

Certified Purity and Storage Stability: Quantitative Comparison with Commercially Available Simpler Analogs

The target compound is commercially available with a certified purity of NLT 98% from multiple independent suppliers [1]. In contrast, the simpler analog 4-bromo-N-cyclopropylbenzamide (CAS 306745-64-2) is typically offered at 95% minimum purity . The target compound requires storage sealed in dry conditions at 2–8°C, indicating greater sensitivity to hydrolytic degradation compared to the des-isopropyl analog, which is reported as stable at room temperature . This storage requirement reflects the presence of the sterically demanding ortho-isopropyl group adjacent to the amide bond, which may increase susceptibility to acid- or base-catalyzed hydrolysis under ambient conditions .

Chemical Procurement Quality Control Compound Storage

Melting Point and Crystallinity Differentiation: Impact on Formulation and Handling

The simpler comparator 4-bromo-N-cyclopropylbenzamide (CAS 306745-64-2) is reported to have a melting point of 150.00–160.00°C . Although an experimental melting point for 4-bromo-N-cyclopropyl-2-isopropylbenzamide is not publicly disclosed by current vendors, the presence of the ortho-isopropyl group is expected to disrupt crystal packing and lower the melting point relative to the unsubstituted analog, a well-precedented effect in benzamide crystal engineering . The availability of the des-isopropyl analog's melting point provides a quantitative baseline for crystallinity assessment, and users requiring defined solid-state properties should verify the target compound's melting point with their supplier prior to procurement.

Solid-State Chemistry Formulation Science Physicochemical Characterization

Synthetic Utility: Late-Stage Diversification Potential via the Para-Bromo Handle

The para-bromine substituent on 4-Bromo-N-cyclopropyl-2-isopropylbenzamide provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.), enabling late-stage diversification of the benzamide scaffold without affecting the N-cyclopropyl or 2-isopropyl groups . This capability is absent in the non-halogenated analog N-cyclopropyl-4-isopropylbenzamide (CAS not located in available databases), which lacks the bromine entirely. Among halogenated benzamide building blocks, bromine provides an optimal balance of reactivity and stability for cross-coupling: it is more reactive than chlorine (typical reaction rates 5–10× faster for oxidative addition) and more stable than iodine (less prone to unwanted dehalogenation side reactions) . This positions the target compound as a strategically superior intermediate relative to both the chloro analog (slower coupling) and the iodo analog (potential instability).

Synthetic Chemistry Cross-Coupling Building Block Utility

High-Value Application Scenarios for 4-Bromo-N-cyclopropyl-2-isopropylbenzamide Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Requiring N-Cyclopropyl Metabolic Stability with Ortho-Substituent Conformational Control

In RIPK2 or related kinase inhibitor programs where the N-cyclopropyl benzamide chemotype has been validated (see US Patent 10,138,222) [1], 4-Bromo-N-cyclopropyl-2-isopropylbenzamide serves as an advanced intermediate that incorporates both the metabolically stabilizing N-cyclopropyl group and the ortho-isopropyl group that restricts amide bond rotation. This compound is preferable over 4-bromo-N-cyclopropylbenzamide (306745-64-2) in scenarios where the ortho-substituent is required to bias the bioactive conformation or to occupy a hydrophobic pocket adjacent to the hinge-binding region of the kinase, as established by the ≥1 log unit increase in lipophilicity (estimated ΔcLogP +1.0–1.3) derived in Section 3.

Late-Stage Diversification Library Synthesis via Suzuki-Miyaura Cross-Coupling at the Para-Bromo Position

For medicinal chemistry groups constructing focused libraries around the N-cyclopropyl-2-isopropylbenzamide scaffold, the para-bromine serves as a universal coupling partner for high-throughput parallel synthesis. The bromine atom's favorable oxidative addition kinetics (Section 3, Evidence Item 4) enable efficient diversification with aryl/heteroaryl boronic acids, amines, or alkynes without requiring protecting group manipulation at the amide nitrogen or the isopropyl group. This scenario is specifically enabled by the presence of all three substituents—removal of any one (bromine, isopropyl, or N-cyclopropyl) eliminates either the diversification handle or the pharmacophoric elements of the scaffold.

Physicochemical Property Screening Panels Requiring Defined Lipophilicity Windows

When screening benzamide analogs for structure-property relationship (SPR) campaigns, the estimated cLogP of 3.4–3.8 places 4-Bromo-N-cyclopropyl-2-isopropylbenzamide in a distinct lipophilicity bin that is approximately one log unit above its des-isopropyl and des-cyclopropyl analogs (Section 3, Evidence Item 1). This property differentiation makes it suitable for addressing target product profiles requiring balanced permeability and solubility (e.g., oral CNS-penetrant candidates within the commonly cited cLogP 2–4 range) [2], whereas the simpler analogs fall into a lower lipophilicity range that may be suboptimal for passive membrane permeation while still maintaining acceptable aqueous solubility.

Structural Biology Studies Using Bromine Anomalous Scattering for X-ray Crystallography

The para-bromine atom provides sufficient electron density for anomalous scattering in protein-ligand X-ray crystallography (Br K-edge at ~13.5 keV), enabling experimental phasing and unambiguous assignment of ligand binding pose and occupancy . This capability is particularly valuable for N-cyclopropyl benzamide series where the cyclopropyl group's orientation relative to the kinase hinge region must be experimentally confirmed. The bromine anomalous signal is absent in the non-halogenated analog N-cyclopropyl-4-isopropylbenzamide, making the brominated target compound the preferred choice for structural biology applications requiring experimental phasing data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-N-cyclopropyl-2-isopropylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.